molecular formula C15H25N3O B1624441 Caproxamine CAS No. 53078-44-7

Caproxamine

Cat. No.: B1624441
CAS No.: 53078-44-7
M. Wt: 263.38 g/mol
InChI Key: ZIWQJHATUBOOFD-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caproxamine (CAS: 53078-44-7) is a synthetic compound classified as an antidepressant with the molecular formula C15H25N3O and a molecular weight of 263.39 g/mol . While its precise mechanism of action remains under investigation, it is structurally distinct from many conventional antidepressants, featuring a unique combination of nitrogen and oxygen atoms in its scaffold.

Properties

CAS No.

53078-44-7

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

5-[(Z)-N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline

InChI

InChI=1S/C15H25N3O/c1-3-4-5-6-15(18-19-10-9-16)13-8-7-12(2)14(17)11-13/h7-8,11H,3-6,9-10,16-17H2,1-2H3/b18-15-

InChI Key

ZIWQJHATUBOOFD-SDXDJHTJSA-N

SMILES

CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N

Isomeric SMILES

CCCCC/C(=N/OCCN)/C1=CC(=C(C=C1)C)N

Canonical SMILES

CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N

Origin of Product

United States

Preparation Methods

The synthesis of Caproxamine typically involves the reaction of 1-hexanone with 3-amino-4-methylphenylamine and 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

Caproxamine undergoes various types of chemical reactions, including:

Scientific Research Applications

Caproxamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Caproxamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

To contextualize Caproxamine’s pharmacological role, we compare its molecular and therapeutic attributes with chemically analogous compounds from diverse therapeutic classes (Table 1).

Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds

Compound Therapeutic Class CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Antidepressant 53078-44-7 C15H25N3O 263.39 Tertiary amine, ether linkage
Captodiame Anxiolytic 486-17-9 C21H29NS2 359.60 Thioether groups, branched alkyl chain
Captopril Antihypertensive 62571-86-2 C9H15NO3S 217.29 Sulfhydryl group, proline derivative
Caracemide Antineoplastic 81424-67-1 C6H11N3O4 189.17 Urea derivative, nitro group
Carafiban Antithrombotic 177563-40-5 C24H27N5O5 473.51 Peptidomimetic, glycoprotein IIb/IIIa inhibitor

Key Observations:

Structural Diversity and Therapeutic Specificity: this compound’s C15H25N3O structure lacks sulfur atoms, unlike Captodiame (S2) and Captopril (S), which may contribute to its distinct target engagement. The tertiary amine in this compound contrasts with Captopril’s sulfhydryl group, a critical feature for angiotensin-converting enzyme (ACE) inhibition . Caracemide’s smaller molecular weight (189.17 g/mol) and nitro group suggest a role in DNA alkylation, diverging sharply from this compound’s putative monoaminergic activity .

3D Conformational Analysis :
Tools like PubChem3D enable comparisons of 2D/3D structural similarities. For example, this compound’s ether linkage and amine groups may share 3D spatial features with anxiolytics like Captodiame, despite differing in therapeutic class. Such overlaps highlight the importance of 3D conformational screening in drug repurposing .

Therapeutic Class vs. Structural Motifs: Captodiame (anxiolytic) and this compound (antidepressant) both target neuropsychiatric disorders but differ in sulfur content and nitrogen positioning, underscoring how minor structural variations influence receptor specificity. Carafiban’s peptidomimetic structure exemplifies how larger, complex scaffolds (473.51 g/mol) are tailored for antithrombotic activity, unlike this compound’s compact design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.